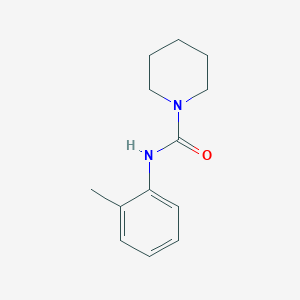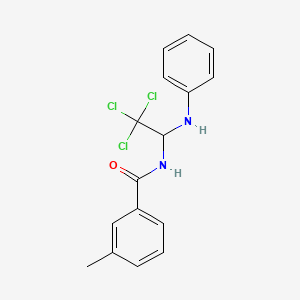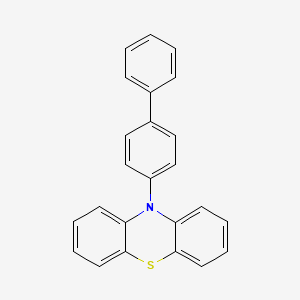
2'-Hydroxy-2,3',5'-trichloroacetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Hydroxy-2,3’,5’-trichloroacetanilide is a chemical compound with the molecular formula C8H6Cl3NO2 and a molecular weight of 254.502 g/mol It is a trichlorinated derivative of acetanilide, characterized by the presence of hydroxyl and trichloro groups attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-2,3’,5’-trichloroacetanilide typically involves the chlorination of acetanilide derivatives. One common method includes the reaction of 2’-hydroxyacetanilide with chlorine gas under controlled conditions to introduce the trichloro groups at the 2, 3’, and 5’ positions of the aromatic ring . The reaction is usually carried out in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, and at a temperature range of 0-25°C to ensure selective chlorination.
Industrial Production Methods
Industrial production of 2’-Hydroxy-2,3’,5’-trichloroacetanilide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Hydroxy-2,3’,5’-trichloroacetanilide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The trichloro groups can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent like ethanol are employed.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of substituted acetanilide derivatives with various functional groups.
Applications De Recherche Scientifique
2’-Hydroxy-2,3’,5’-trichloroacetanilide has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2’-Hydroxy-2,3’,5’-trichloroacetanilide involves its interaction with specific molecular targets and pathways. The hydroxyl and trichloro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
2’-Hydroxy-2,3’,5’-trichloroacetanilide can be compared with other trichlorinated acetanilide derivatives, such as:
- 2,2,2-Trichloroacetanilide
- 2,3’,5’-Trichloroacetanilide
- 2,2’,5’-Trichloroacetanilide
- 2’,4’,5’-Trichloroacetanilide
- 2,3’,4’-Trichloroacetanilide
- 2,2’,4’-Trichloroacetanilide
- 2,2’,3’-Trichloroacetanilide
These compounds share similar structural features but differ in the position and number of chlorine atoms, which can influence their chemical properties and reactivity . The uniqueness of 2’-Hydroxy-2,3’,5’-trichloroacetanilide lies in the specific arrangement of the hydroxyl and trichloro groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
99779-13-2 |
|---|---|
Formule moléculaire |
C8H6Cl3NO2 |
Poids moléculaire |
254.5 g/mol |
Nom IUPAC |
2-chloro-N-(3,5-dichloro-2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H6Cl3NO2/c9-3-7(13)12-6-2-4(10)1-5(11)8(6)14/h1-2,14H,3H2,(H,12,13) |
Clé InChI |
WYWYRTNJPLOBPE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1NC(=O)CCl)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11952900.png)



![4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11952927.png)
![1,3-Diazaspiro[4.5]decane-2-thione](/img/structure/B11952930.png)

![3-[7-(2-Chlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11952937.png)
![1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro-](/img/structure/B11952951.png)




